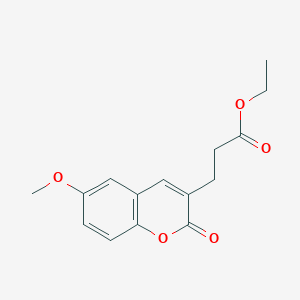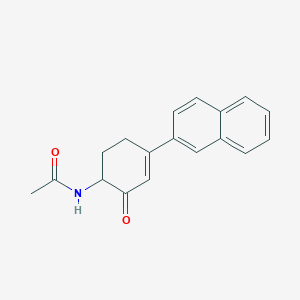
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide is an organic compound that features a naphthalene ring fused to a cyclohexene ring with an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group.
Cyclohexene Ring Formation: The acylated naphthalene is then subjected to a Diels-Alder reaction with a suitable diene to form the cyclohexene ring.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Aplicaciones Científicas De Investigación
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and electroluminescent materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(Naphthalen-2-yl)acetamide: A simpler analog without the cyclohexene ring.
N-(4-(Naphthalen-2-yl)-2-oxocyclohexyl)acetamide: A similar compound with a fully saturated cyclohexane ring instead of a cyclohexene ring.
Uniqueness
N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide is unique due to the presence of both a naphthalene ring and a cyclohexene ring, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
88141-46-2 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
N-(4-naphthalen-2-yl-2-oxocyclohex-3-en-1-yl)acetamide |
InChI |
InChI=1S/C18H17NO2/c1-12(20)19-17-9-8-16(11-18(17)21)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10-11,17H,8-9H2,1H3,(H,19,20) |
Clave InChI |
QTYNEBOIDMHNAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC(=CC1=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






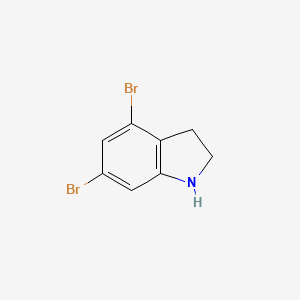
![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
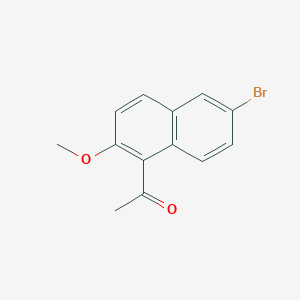
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
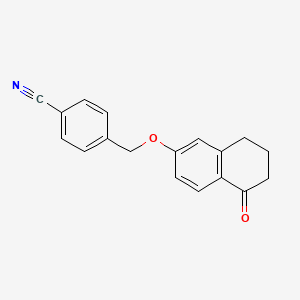
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
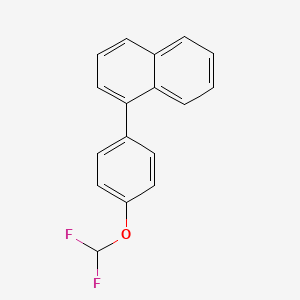
![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)
